4-Nitrophenylglyoxal hydrate
Overview
Description
4-Nitrophenylglyoxal hydrate is an organic compound known for its reactivity and utility in various biochemical applications. It is a derivative of phenylglyoxal, distinguished by the presence of a nitro group at the para position of the phenyl ring. This compound is often used as a reagent in organic synthesis and biochemical research due to its ability to form stable hydrates and react with guanidine compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophenylglyoxal hydrate can be synthesized through the nitration of phenylglyoxal. The process typically involves the reaction of phenylglyoxal with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective nitration at the para position .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction is carried out in reactors designed to handle the exothermic nature of nitration reactions. The product is then purified through crystallization or distillation to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the carbonyl group under mild conditions.
Major Products:
Oxidation: 4-Nitrobenzoic acid.
Reduction: 4-Aminophenylglyoxal.
Substitution: Various substituted phenylglyoxal derivatives.
Scientific Research Applications
4-Nitrophenylglyoxal hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is employed in the modification of proteins, particularly in the study of arginine residues.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the context of enzyme inhibition.
Industry: It serves as a catalyst in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-nitrophenylglyoxal hydrate involves the formation of a Schiff base through a nucleophilic addition-elimination reaction. This occurs between the carbonyl group of the compound and the nucleophilic group of the target molecule, such as an amine or hydrazine. This reaction is facilitated by the electron-withdrawing nature of the nitro group, which increases the electrophilicity of the carbonyl carbon .
Comparison with Similar Compounds
Phenylglyoxal: Lacks the nitro group, making it less reactive in certain biochemical applications.
4-Hydroxy-3-nitrophenylglyoxal: Contains an additional hydroxyl group, which alters its reactivity and solubility.
4-Nitrobenzaldehyde: Similar structure but lacks the glyoxal functionality, limiting its use in certain reactions
Uniqueness: 4-Nitrophenylglyoxal hydrate is unique due to its ability to form stable hydrates and its high reactivity towards guanidine compounds. This makes it particularly useful in the study of protein modifications and enzyme inhibition .
Properties
IUPAC Name |
2-(4-nitrophenyl)-2-oxoacetaldehyde;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4.H2O/c10-5-8(11)6-1-3-7(4-2-6)9(12)13;/h1-5H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEYLWJLXTYLIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)[N+](=O)[O-].O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70490217 | |
Record name | (4-Nitrophenyl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70490217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92304-49-9 | |
Record name | (4-Nitrophenyl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70490217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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